molecular formula C22H30F2O5 B123266 (5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid CAS No. 773825-80-2

(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

Cat. No. B123266
M. Wt: 412.5 g/mol
InChI Key: PVHIRYQSPDZLLG-NJOJIAFYSA-N
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Description

Prostaglandin I2 is an unstable prostanoid which, through the ‘I prostanoid’ (IP) receptor, inhibits platelet aggregation and promotes vasodilatation in pulmonary vascular beds. AFP 07 is a 7,7-difluoroprostacyclin derivative that acts as a selective and highly potent agonist for the IP receptor (Ki = 0.561 nM). AFP 07 shows weaker affinity for EP receptors, with Ki values > 100 nM for EP1-3 and > 10 nM for EP4. 16(R)-AFP 07 is an epimer of AFP 07. Its biological properties, particularly through the IP and EP receptors, remain to be evaluated.

Scientific Research Applications

Synthesis and Chemical Transformations

Research in the field of organic chemistry has led to the synthesis of complex molecules that are structurally related to (5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid. For instance, the synthesis of a new cyclopentane derivative, which is similar in structure, was achieved by cleaving a tricyclic aminal (Gimazetdinov et al., 2016). Additionally, a novel strategy for transforming nitrohexofuranoses into cyclopentylamines, a process potentially relevant to molecules like (5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid, has been developed (Fernandez et al., 2010).

Biological Activity and Molecular Interaction

The chemical properties and structural complexity of compounds like (5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid allow for diverse biological interactions. For instance, similar compounds have been investigated for their potential as inhibitors of mycolic acid biosynthesis, a key process in mycobacterial species (Hartmann et al., 1994).

Potential Applications in Material Science

In the realm of material science, similar furan derivatives have been synthesized and studied for various applications. For example, a study on furan derivatives from a mangrove-derived endophytic fungus explored novel compounds with potential utility in material science applications (Chen et al., 2017).

properties

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16-,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIRYQSPDZLLG-NJOJIAFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15337031

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 2
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 3
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 4
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 5
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Reactant of Route 6
(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

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